molecular formula C6H12ClNO3 B12442459 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

Katalognummer: B12442459
Molekulargewicht: 181.62 g/mol
InChI-Schlüssel: VSFKTMRKHVHYJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is a synthetic organic compound with the molecular formula C6H13NO2.HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride can be compared with other similar compounds, such as:

    6-Aminohexahydrofuro[3,2-b]furan-3-ol: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.

    Hexahydrofuro[3,2-b]furan-3-ol: This compound lacks the amino group, which can affect its chemical properties and applications

The unique combination of the amino group and the hydrochloride salt in this compound gives it distinct properties and makes it valuable for various research applications.

Eigenschaften

Molekularformel

C6H12ClNO3

Molekulargewicht

181.62 g/mol

IUPAC-Name

3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H

InChI-Schlüssel

VSFKTMRKHVHYJE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2C(O1)C(CO2)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.